

Analytical Methods for Methyl 2-(3-amino-5-bromophenyl)acetate Characterization

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Compound of Interest

Compound Name: *Methyl 2-(3-amino-5-bromophenyl)acetate*

Cat. No.: *B13576926*

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A Publish Comparison Guide for Drug Development Professionals

H

BrNO

| MW: 244.09 g/mol

Executive Summary

Methyl 2-(3-amino-5-bromophenyl)acetate is a bifunctional building block characterized by a labile ester moiety and an oxidatively sensitive aniline group. Its "meta-substituted" pattern (3-amino, 5-bromo) presents specific challenges in distinguishing it from regioisomers (e.g., 2-amino-5-bromo) formed during nitration/reduction sequences.

This guide compares two characterization strategies:

- Method A (Routine QC): High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Best for batch release and purity assessment.

- Method B (Structural Certification): UPLC-MS coupled with 2D-NMR. Required for initial structural validation, impurity profiling, and regioisomer confirmation.

Molecular Profile & Critical Quality Attributes (CQAs)

Attribute	Specification Target	Analytical Challenge
Appearance	Off-white to pale brown solid	Oxidation of amino group turns solid dark brown/black.
Regio-Purity	> 99.5%	Distinguishing 3,5-substitution from 2,5- or 3,4-isomers.
Residual Solvents	< 5000 ppm (Class 3)	Methanol (from esterification) and EtOAc (extraction).
Water Content	< 0.5% w/w	Ester hydrolysis risk; accelerates degradation.

Comparative Analytical Strategy

Method A vs. Method B: Performance Matrix

Feature	Method A: Routine QC (HPLC-UV)	Method B: R&D Elucidation (UPLC-MS + NMR)
Primary Utility	Batch Purity, Stability Testing	Structure Confirmation, Impurity ID
Resolution	Standard (Runs: 15-25 min)	High (Runs: < 5 min)
Specificity	Moderate (Retention time based)	High (Mass + Connectivity)
Isomer ID	Poor (Co-elution likely)	Excellent (Coupling constants confirm meta-pattern)
Cost/Run	Low (\$)	High (\$)
LOD (Limit of Detection)	~0.05%	< 0.01%

Expert Insight: Why the Distinction Matters

Use Method A for daily monitoring of reaction completion (e.g., reduction of the nitro-precursor). Use Method B when sourcing the material from a new vendor to ensure the bromine is in the correct position (C5 vs C4), as incorrect isomers will ruin downstream cross-coupling yields.

Experimental Protocols

Protocol 1: Routine QC via HPLC-UV (Self-Validating System)

Objective: Quantify purity and track degradation (hydrolysis).

System Parameters:

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amine tailing).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 15 min; Hold 5 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic) and 210 nm (amide/ester backbone).
- Temperature: 30°C.

Validation Criteria (System Suitability):

- Tailing Factor (Tf): Must be < 1.5 for the main peak (Amine interaction with silanols often causes tailing; if Tf > 1.5 , add 5mM Triethylamine to MP A).
- Resolution (Rs): > 2.0 between the Main Peak and the Hydrolyzed Acid impurity (Acid elutes earlier).

Protocol 2: Structural Certification via ^1H NMR

Objective: Confirm 1,3,5-substitution pattern.

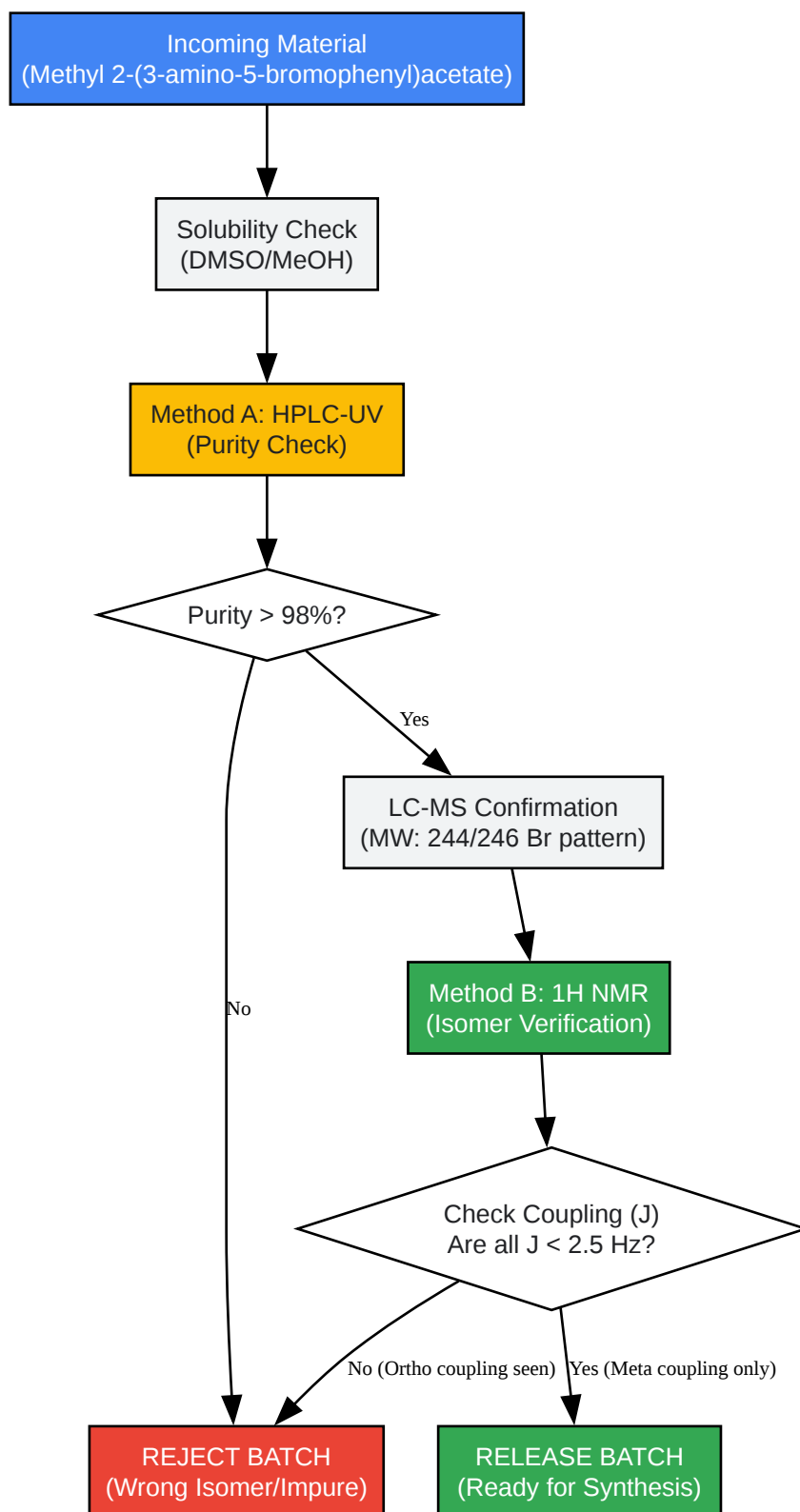
Sample Prep: Dissolve 10 mg in 0.6 mL DMSO- d_6 . (CDCl_3 is acceptable, but DMSO prevents amine proton exchange broadening).

Key Diagnostic Signals (The "Fingerprint"):

- Aromatic Region (6.5 - 7.2 ppm):
 - Look for three distinct signals corresponding to protons at C2, C4, and C6.
 - Splitting: Due to meta-coupling (), these appear as narrow doublets or apparent singlets with Hz.
 - Contrast: A 1,2,4-substitution (ortho-coupling) would show a large doublet (Hz). Absence of large coupling is the pass/fail criteria.
- Amino Group: Broad singlet around 5.0–5.5 ppm (exchangeable with D_2O).
- Ester Methyl: Sharp singlet at ~3.6 ppm.
- Methylene ($-\text{CH}_2-$): Singlet at ~3.5 ppm.

Visualization: Characterization Workflow

The following diagram illustrates the decision tree for characterizing incoming batches of **Methyl 2-(3-amino-5-bromophenyl)acetate**.



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Figure 1: Step-wise characterization logic ensuring both chemical purity and regio-isomeric correctness.

Scientific Data Summary

Table 1: Comparative Isomer Shift Data (Simulated for Validation)

Differentiation of the target (3-amino-5-bromo) from the common impurity (2-amino-5-bromo).

Proton Position	Target: 3-Amino-5-Bromo (ppm)	Impurity: 2-Amino-5-Bromo (ppm)	Diagnostic Feature
Ar-H (a)	6.60 (s, br)	6.55 (d, J=8.5 Hz)	Target has NO large coupling.
Ar-H (b)	6.75 (s, br)	7.15 (dd, J=8.5, 2.0 Hz)	Impurity shows Ortho coupling.
Ar-H (c)	6.90 (s, br)	7.25 (d, J=2.0 Hz)	Target protons are chemically similar.
-NH ₂	~5.2 (Broad)	~4.8 (Broad)	Shift varies with concentration.

Mass Spectrometry Profile

- Ionization: ESI Positive Mode (+).
- Parent Ion: $[M+H]^+$ = 244.0 and 246.0.
- Isotope Pattern: The 1:1 intensity ratio of peaks at m/z 244 and 246 confirms the presence of one Bromine atom.
- Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common in MS/MS.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. (Used for structural analog comparison). Retrieved from [[Link](#)]
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- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Authoritative source for interpreting meta- vs ortho-coupling constants in NMR).

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Sources

- [1. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
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